molecular formula C24H28ClN3O4 B5067907 3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B5067907
M. Wt: 457.9 g/mol
InChI Key: UXGDUWVETQYTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a dimethoxyphenethyl group

Preparation Methods

The synthesis of 3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Dimethoxyphenethyl Group: This step involves the alkylation of the piperazine ring with a dimethoxyphenethyl halide under basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of solvents like ethanol or dichloromethane .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and dimethoxyphenethyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-[4-(4-CHLOROPHENYL)PIPERAZINO]-1-(3,4-DIMETHOXYPHENETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O4/c1-31-21-8-3-17(15-22(21)32-2)9-10-28-23(29)16-20(24(28)30)27-13-11-26(12-14-27)19-6-4-18(25)5-7-19/h3-8,15,20H,9-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGDUWVETQYTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.